Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate
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Overview
Description
Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxolane ring and the subsequent fusion with the pyrrole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate include:
- Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)acetate
- Ethyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate |
InChI |
InChI=1S/C10H15NO4/c1-10(2)14-7-5-11-6(9(7)15-10)4-8(12)13-3/h4,7,9,11H,5H2,1-3H3 |
InChI Key |
ADCBSFCMLPXMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CNC(=CC(=O)OC)C2O1)C |
Origin of Product |
United States |
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